3-Hydroxyisoquinoline-8-carboxylic acid
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Overview
Description
3-Hydroxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 3-Hydroxyisoquinoline-8-carboxylic acid, has been a subject of interest in recent years . These compounds are synthesized through various chemical reactions and structural modifications .Molecular Structure Analysis
The molecular structure of 3-Hydroxyisoquinoline-8-carboxylic acid consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The molecular weight of this compound is 189.17 .Physical And Chemical Properties Analysis
3-Hydroxyisoquinoline-8-carboxylic acid is a powder at room temperature . More specific physical and chemical properties are not mentioned in the sources.Scientific Research Applications
Medicinal Chemistry Applications
3-Hydroxyisoquinoline-8-carboxylic acid derivatives, particularly the broader family of 8-hydroxyquinolines, have attracted significant attention from medicinal chemists due to their pronounced biological activities. These compounds have been explored for the development of potent, target-based drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties enhance their candidacy as potent drug candidates for various diseases, highlighting the scaffold's importance in drug discovery efforts aimed at broad-spectrum therapeutic targets (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].
Analytical Applications
In the realm of analytical chemistry, 8-hydroxyquinoline derivatives serve as foundational elements in developing assays for determining antioxidant activity. These compounds are crucial in designing tests based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions, utilized extensively to evaluate the antioxidant capacity of various samples. Their unique chemical properties allow for sensitive and specific detection mechanisms, crucial for antioxidant analysis in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].
Coordination Properties with Metal Ions
Further, the coordination properties of hydroxyquinoline derivatives with metal ions, such as Al(III) and Fe(III), have been studied for their potential in forming complexes with natural antioxidant molecules. These studies provide insights into designing water-soluble molecule-based metal carriers that can improve metal intake or removal in living organisms, showcasing their significance in bioinorganic chemistry (Malacaria et al., 2021)[https://consensus.app/papers/review-coordination-properties-aliii-feiii-toward-malacaria/163387edd5825e45b41671c23b1b56b0/?utm_source=chatgpt].
Implications in Environmental and Biological Applications
The application of 8-hydroxyquinoline and its derivatives extends into environmental science, where they are used in the treatment of organic pollutants through enzymatic degradation. The presence of certain redox mediators enhances the efficiency of degrading recalcitrant compounds, highlighting the utility of these compounds in developing sustainable remediation technologies (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt].
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJQOZFACHZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisoquinoline-8-carboxylic acid | |
CAS RN |
1337881-30-7 |
Source
|
Record name | 3-hydroxyisoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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